N-Methyl-N-phenyl-N'-ethylurea
Description
Properties
CAS No. |
52073-04-8 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-ethyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C10H14N2O/c1-3-11-10(13)12(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,11,13) |
InChI Key |
GOVFUKDUNFENCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-ethylurea can be synthesized through several methods. One common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.
Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is still widely used due to its efficiency.
Industrial Production Methods
Industrial production of N-Methyl-N-phenyl-N’-ethylurea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-N’-ethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ureas.
Scientific Research Applications
N-Methyl-N-phenyl-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-N’-ethylurea involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations in Urea Derivatives
The biological activity, solubility, and stability of urea derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Bulk : Bulky substituents (e.g., phenyl, butyl) increase molecular weight and hydrophobicity, reducing water solubility but enhancing lipid membrane permeability .
- Biological Activity : Fenuron’s herbicidal activity arises from its phenyl and dimethyl groups, which disrupt plant auxin pathways . In contrast, this compound lacks reported pesticidal activity, suggesting substituent specificity in target interactions.
- Synthetic Utility : Ethylurea (simplest analog) is a versatile intermediate, while complex derivatives like this compound are niche intermediates in medicinal chemistry .
Pharmacological and Functional Comparisons
Anti-Ulcer Agents :
- The 3-chlorobenzyl group in lozilurea is critical for binding gastrointestinal targets .
Kinase Inhibitors :
- Ethylurea and benzylthiourea substituents in indole derivatives enhance Src kinase inhibition . This compound’s phenyl and ethyl groups may sterically hinder binding to kinase active sites, explaining its lack of reported inhibitory activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-Methyl-N-phenyl-N'-ethylurea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reactions involving primary amines and urea derivatives. For example, in analogous urea syntheses, primary amines react with carbon disulfide in the presence of ethylurea derivatives at controlled temperatures (−5°C to room temperature) . Optimizing molar ratios (e.g., amine:carbon disulfide:ethylurea = 1:1.1:3.3) and using radical initiators or acidic catalysts can improve yields. Characterization via NMR and FT-IR is critical to confirm structural integrity .
Q. How can NMR spectroscopy distinguish between structural isomers or polymerization products of this compound?
- Methodological Answer : NMR analysis is essential for resolving methyl, phenyl, and ethyl group environments. For example, methylene hydrogens in polymers derived from similar ureas absorb at 8.8–9.0 ppm (δ), while amide hydrogens appear at lower δ values (3.5–4.9 ppm) . Deuterated solvents and 2D NMR techniques (e.g., HSQC) help resolve overlapping signals in complex mixtures.
Q. What solubility and stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound’s solubility in polar solvents (e.g., DMSO, ethanol) and sensitivity to moisture/heat must be evaluated. Stability studies under varying pH and temperature conditions are recommended, as urea derivatives often degrade via hydrolysis or thermal decomposition. Storage in anhydrous environments at −20°C is advisable for long-term preservation .
Advanced Research Questions
Q. How do substituent modifications (e.g., halogenation of the phenyl group) affect the bioactivity of this compound in cancer cell models?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution (e.g., adding chloro or nitro groups to the phenyl ring) followed by in vitro cytotoxicity assays. For example, analogs of styryl-N-phenylureas show microtubule inhibition by targeting the colchicine-binding site . Dose-response curves (IC50 values) and apoptosis markers (e.g., caspase-3 activation) should be quantified to assess potency .
Q. What experimental strategies resolve contradictions in data when analyzing this compound’s polymer formation kinetics?
- Methodological Answer : Conflicting data from NMR, GPC, or MALDI-TOF may arise due to low polymer degrees (DP = 4–6) or side reactions. Cross-validate results using multiple techniques: NMR for end-group analysis, GPC for molecular weight distribution, and kinetic studies under varied initiator concentrations. Control experiments with model compounds (e.g., XV in ) help confirm reaction pathways .
Q. How can impurity profiling (e.g., detecting N-(3-dimethylaminopropyl)-N'-ethylurea) be integrated into quality control for this compound synthesis?
- Methodological Answer : Impurities from degradation or incomplete reactions are detectable via HPLC-MS or GC-MS. For example, residual 3-dimethylaminopropylamine or hydrolyzed byproducts require column chromatography or recrystallization for removal. Accelerated stability testing (40°C/75% RH) identifies degradation pathways, with thresholds set per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
